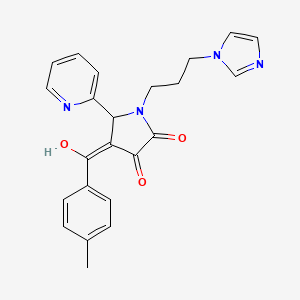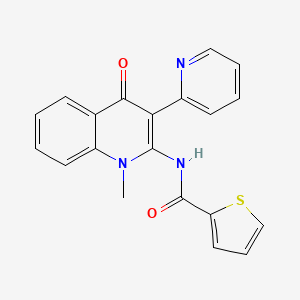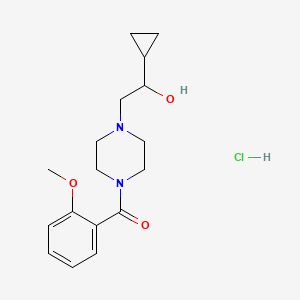
1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Electrochemical Evaluation
Research by Zaki et al. (2012) explored the synthesis of substituted imidazoles, which are precursors to compounds like 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one. Their study focused on preparing pyrrolyl-imidazoles and evaluating their electrochemical properties, indicating potential bioreduction capabilities. This research is significant for understanding the synthesis and basic properties of related imidazole derivatives (Zaki, Bettencourt, Fernandes, & Proença, 2012).
Palladium-Catalyzed Carbonylative Synthesis
Mancuso et al. (2017) reported on a palladium-catalyzed carbonylative synthesis process that creates functionalized benzimidazopyrimidinones. Their methodology provides insights into synthesizing complex molecules that may include structures similar to the chemical . This research is relevant for advancing synthetic methods applicable to a broad range of imidazole-based compounds (Mancuso, Veltri, Russo, Grasso, Cuocci, Romeo, & Gabriele, 2017).
Anticoagulant Activity
A study by Yang et al. (2015) focused on synthesizing imidazo[4,5-c]pyridin-2-yl derivatives, showcasing potential anticoagulant abilities. This research may indicate a broader therapeutic application for compounds structurally related to this compound in the field of anticoagulation therapy (Yang, Su, Ren, & Chen, 2015).
Fluorescent Probes for Mercury Ion
Shao et al. (2011) developed novel imidazo[1,2-a]pyridine derivatives through a one-pot reaction involving β-lactam carbenes. Among these derivatives, some were found to be efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This suggests potential applications in environmental monitoring and analytical chemistry for related compounds (Shao, Pang, Yan, Shi, & Cheng, 2011).
Antioxidant and Antimicrobial Activities
Research by Bassyouni et al. (2012) involved the synthesis and evaluation of benzo[d]imidazole-2-carbonyl derivatives for their antioxidant and antimicrobial activities. These findings provide a basis for considering the therapeutic and biological potential of imidazole-based compounds in pharmacological applications (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Antiviral Activity of Benzofuran-Transition Metal Complexes
Galal et al. (2010) synthesized and tested the HIV inhibitory activity of new compounds, including benzofuran-transition metal complexes. This research may indicate the potential antiviral applications of structurally similar compounds, which could be crucial for developing new therapeutic agents (Galal, Abd El-All, Hegab, Magd-El-Din, Youssef, & El-Diwani, 2010).
特性
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-6-8-17(9-7-16)21(28)19-20(18-5-2-3-10-25-18)27(23(30)22(19)29)13-4-12-26-14-11-24-15-26/h2-3,5-11,14-15,20,28H,4,12-13H2,1H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPCHPGSKWRCLS-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2532903.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide](/img/structure/B2532905.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2532909.png)
![3-fluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2532910.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532911.png)

![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)
![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532915.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2532916.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2532921.png)

